molecular formula C20H16 B135107 2,3-Dimethylbenz[a]anthracene CAS No. 1348514-35-1

2,3-Dimethylbenz[a]anthracene

Cat. No.: B135107
CAS No.: 1348514-35-1
M. Wt: 256.3 g/mol
InChI Key: WXLZYSRLOMZSHG-UHFFFAOYSA-N
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Description

2,3-Dimethylbenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) of significant interest in experimental research. This compound is part of a class of chemicals known for their use in studying molecular mechanisms of toxicity and disease processes. It is supplied as a high-purity material for research purposes only. While the closely related isomer 7,12-Dimethylbenz[a]anthracene (DMBA) is one of the most extensively studied and potent chemical carcinogens in experimental models, the specific research profile of the 2,3-dimethyl variant is less documented in the available literature. DMBA is renowned for its role in inducing organ-specific cancers in laboratory animals, facilitating research into carcinogenesis, chemoprevention, and treatment strategies. It has been successfully used to establish highly reproducible models of mammary cancer , ovarian cancer , and other malignancies in rodents. The compound's mechanism of action typically involves metabolic activation to form reactive intermediates that can bind to cellular macromolecules like DNA, leading to mutations and initiating oxidative stress processes that contribute to cellular toxicity . Research-grade this compound allows scientists to explore its unique chemical and biological properties. This product is intended for use in controlled laboratory research. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all PAHs with appropriate safety precautions, including the use of personal protective equipment and working within a properly functioning fume hood.

Properties

IUPAC Name

2,3-dimethylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-13-9-17-7-8-18-11-15-5-3-4-6-16(15)12-20(18)19(17)10-14(13)2/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLZYSRLOMZSHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C3=CC4=CC=CC=C4C=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Synthesis via Photocyclization and Wittig Reactions

Photocyclization of stilbene derivatives is a well-established method for constructing the benz[a]anthracene framework. For instance, the synthesis of 3-methoxybenz[a]anthracene-7,12-dione involves a Wittig reaction between 1-bromo-2-naphthylphosphonium ylide and 3-methoxybenzaldehyde, followed by oxidative photocyclization . Adapting this approach for 2,3-dimethyl substitution would require:

  • Wittig Reaction :

    • Substituting 3-methoxybenzaldehyde with 2,3-dimethylbenzaldehyde to introduce methyl groups at positions 2 and 3.

    • Reacting with a naphthylphosphonium ylide (e.g., 1-bromo-2-naphthyl) to form 1-(1-bromo-2-naphthyl)-2-(2,3-dimethylphenyl)ethylene.

  • Photocyclization :

    • Irradiating the ethylene intermediate under UV light (λ = 300–350 nm) for 4–16 hours in an oxygen-free environment .

    • Oxidative conditions (e.g., iodine or oxygen) facilitate aromatization to yield 2,3-dimethylbenz[a]anthracene.

Key Parameters :

StepReagents/ConditionsYield (%)Reference
Wittig ReactionNaH, THF, 0°C to reflux60–75
PhotocyclizationUV light, benzene, 4–16 h40–55

Friedel-Crafts Alkylation for Methyl Group Introduction

Friedel-Crafts alkylation offers a complementary route to install methyl groups on preformed benz[a]anthracene. For example, 7,12-dimethylbenz[a]anthracene (DMBA) is synthesized via alkylation of benz[a]anthracene with methyl iodide in the presence of AlCl₃ . Adapting this for 2,3-dimethyl substitution poses challenges due to steric and electronic factors:

  • Directing Groups :

    • Introducing a methoxy or nitro group at position 1 or 4 to direct electrophilic attack to positions 2 and 3.

    • Subsequent demethylation or reduction removes the directing group.

  • Methylation :

    • Reacting benz[a]anthracene with methyl chloride (2 equiv) and AlCl₃ in dichloromethane at 0°C .

    • Quenching with ice-water and purifying via column chromatography.

Challenges :

  • Competing alkylation at more reactive positions (e.g., 7 and 12) .

  • Low regioselectivity necessitates multiple purification steps.

Diels-Alder Cycloaddition with Methyl-Substituted Dienes

The Diels-Alder reaction enables precise control over substituent placement. A retrosynthetic approach for this compound could utilize:

  • Diene Synthesis :

    • 1,3-butadiene derivative with methyl groups at C2 and C3.

    • Example: 2,3-dimethyl-1,3-butadiene.

  • Dienophile :

    • Anthraquinone or naphthoquinone derivatives.

  • Cycloaddition :

    • Heating the diene and dienophile in toluene at 150°C for 24 hours.

    • Aromatization via dehydrogenation (e.g., DDQ or Pd/C) .

Example Protocol :

ComponentDetailsReference
Diene2,3-dimethyl-1,3-butadiene
Dienophile1,4-naphthoquinone
ConditionsToluene, 150°C, 24 h
AromatizationDDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)

Characterization and Analytical Validation

Post-synthesis characterization is critical for confirming regiochemistry:

  • X-ray Crystallography :

    • Single-crystal analysis, as demonstrated for 5F- and 6F-THDMBA derivatives, resolves methyl group positions .

  • Spectroscopic Methods :

    • ¹H NMR : Methyl protons appear as singlets (δ 2.2–2.5 ppm) with coupling to aromatic protons .

    • IR Spectroscopy : C–H stretching of methyl groups at 2850–2960 cm⁻¹ .

  • Chromatography :

    • HPLC with UV detection (λ = 254 nm) ensures purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylbenz[a]anthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation uses halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Produces quinones and other oxygenated polycyclic aromatic hydrocarbons.

    Reduction: Yields dihydro derivatives.

    Substitution: Results in nitro or halogenated derivatives, depending on the substituent introduced.

Scientific Research Applications

Carcinogenic Studies

Tumor Initiation and Promotion
DMBA is widely recognized as a powerful carcinogen used in laboratory settings to induce tumors in animal models. It serves as a tumor initiator in various protocols, particularly when combined with promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA) . Research has shown that DMBA can effectively induce mammary tumors in rodents, providing a model for studying breast cancer mechanisms . The compound's ability to initiate tumorigenesis has made it a standard agent in two-stage carcinogenesis studies.

Mechanistic Insights
Studies utilizing DMBA have elucidated several molecular pathways involved in carcinogenesis. For instance, it has been shown to activate genes associated with tumor progression, such as H-RAS and C-MYC . Additionally, DMBA exposure has been linked to alterations in microRNA expression profiles, which may serve as biomarkers for early detection of carcinogenic processes . The compound's metabolic activation by cytochrome P450 enzymes also highlights its role as a mutagenic agent, contributing to DNA damage and subsequent tumor development .

Molecular Biology Applications

DNA Interaction Studies
The planar structure of DMBA allows it to intercalate into DNA, making it a valuable tool for studying DNA damage and repair mechanisms. Researchers have used DMBA to investigate how DNA-binding agents can induce strand breaks and other forms of genetic damage. This property is particularly useful in understanding the interactions between environmental pollutants and genetic material .

Fluorescent Probes
DMBA derivatives have been developed as fluorescent probes for monitoring biological interactions. These probes can be used to study ligand binding to DNA and the dynamics of cellular processes through fluorescence spectroscopy. The ability of these compounds to emit fluorescence upon binding makes them useful for real-time monitoring of biochemical reactions .

Toxicological Research

Immunotoxicity Studies
DMBA's immunosuppressive properties have been explored in various studies. It has been shown to induce apoptosis in B cells through caspase activation pathways when exposed to bone marrow stromal cells . This aspect of DMBA's action is crucial for understanding its effects on the immune system and potential implications for cancer therapy.

Ovarian Tumor Models
Recent studies have optimized the use of DMBA in inducing ovarian tumors in rodent models. These models are essential for investigating the oncogenic processes specific to ovarian cancer and developing therapeutic strategies. Research indicates that DMBA-induced tumors exhibit characteristics similar to human ovarian adenocarcinomas, making them relevant for translational research .

Case Studies and Findings

Study FocusFindingsReference
Tumor InductionDMBA effectively induces mammary tumors in rodent models; Smad3 heterozygous mice show higher tumor formation rates
Molecular MechanismsDMBA alters expression of key oncogenes (H-RAS, C-MYC) and microRNAs associated with cancer progression
ImmunotoxicityInduces apoptosis in B cells via caspase pathways; highlights potential immunosuppressive effects
Ovarian Cancer ModelsOptimized delivery methods enhance tumor induction; tumors resemble human ovarian adenocarcinomas

Mechanism of Action

The mechanism by which 2,3-Dimethylbenz[a]anthracene exerts its effects involves its metabolic activation to reactive intermediates. These intermediates can form DNA adducts, leading to mutations and initiating carcinogenesis. The compound primarily targets the cytochrome P450 enzyme system, which catalyzes its metabolic activation. The resulting reactive species can interact with cellular macromolecules, causing oxidative stress and DNA damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Chemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Methyl Substitution Key Features
Benz[a]anthracene 56-55-3 C₁₈H₁₂ 228.29 None Parent PAH; weak carcinogen
7,12-DMBA 57-97-6 C₂₀H₁₆ 256.34 7,12-positions Potent carcinogen; mammary tumor model
Dibenz[a,h]anthracene 53-70-3 C₂₂H₁₄ 278.35 None High IP; skin carcinogen only
7-Methylbenz[a]anthracene 2531-42-2 C₁₉H₁₄ 242.32 7-position Moderate carcinogen; dual tissue activity

Table 2: Carcinogenic Activity and Metabolic Pathways

Compound Carcinogenicity (Tissue Specificity) Key Metabolites Mechanism of Action Chemopreventive Agents
7,12-DMBA High (mammary gland, skin) 3,4-Dihydrodiols, radical cations Radical cation formation; diol-epoxide DNA adducts Selenium compounds, indole-3-carbinol
Benz[a]anthracene Low (skin) Epoxides, dihydrodiols Weak DNA adduct formation Limited data
Dibenz[a,h]anthracene Moderate (skin) Diol-epoxides Requires diol-epoxide activation; inactive in mammary glands Not well-studied
7-Methylbenz[a]anthracene Moderate (skin, mammary gland) Radical cations Low IP facilitates one-electron oxidation Selenite, retinoids

Key Comparative Findings

Carcinogenicity and Tissue Specificity

  • 7,12-DMBA exhibits higher carcinogenic potency than benz[a]anthracene due to methyl group stabilization of radical cations, which localize charge and facilitate DNA adduct formation .
  • 7-Methylbenz[a]anthracene shows intermediate activity, with methyl substitution at a single position enabling dual tissue carcinogenicity .

Metabolic Activation

  • 7,12-DMBA is metabolized to 3,4-dihydrodiols, which are further oxidized to diol-epoxides—the ultimate carcinogens responsible for DNA damage .
  • Benz[a]anthracene primarily forms less stable epoxides, resulting in weaker mutagenicity .
  • Dibenz[a,h]anthracene relies on diol-epoxide formation in skin but cannot activate this pathway in mammary tissue, explaining its tissue-specific activity .

Chemoprevention Strategies

  • Selenium compounds (e.g., Se-methylselenocysteine) inhibit 7,12-DMBA-induced mammary tumors by promoting methylation pathways and reducing oxidative stress .
  • Indole-3-carbinol, found in cruciferous vegetables, suppresses 7,12-DMBA carcinogenicity by modulating metabolic enzymes .
  • These agents show variable efficacy against other PAHs, reflecting differences in metabolic activation .

Biological Activity

2,3-Dimethylbenz[a]anthracene (DMBA) is a polycyclic aromatic hydrocarbon (PAH) recognized for its potent carcinogenic properties. This compound, a methylated derivative of benz[a]anthracene, has been extensively studied for its biological activity, particularly in the context of cancer research. This article delves into the mechanisms of action, biological effects, and relevant case studies associated with DMBA.

DMBA's structure features two methyl groups at the 2 and 3 positions of the benz[a]anthracene framework, which influences its reactivity and biological activity. The compound undergoes metabolic activation primarily through the cytochrome P450 enzyme system, leading to the formation of reactive intermediates that can bind to DNA, resulting in mutagenesis and tumor initiation.

Mechanism Overview

  • Metabolic Activation : DMBA is metabolized to form diol epoxides, which are highly reactive and capable of forming stable DNA adducts.
  • DNA Damage : These adducts can lead to mutations during DNA replication, contributing to carcinogenesis.
  • Apoptosis Induction : Studies have shown that DMBA can activate apoptotic pathways in B cells through caspase signaling pathways .

Biological Effects

The biological effects of DMBA are primarily observed in animal models, particularly in studies involving mammary carcinogenesis. The following sections summarize key findings from various studies.

Tumorigenesis

  • Mammary Carcinogenesis : DMBA is a well-established model for studying breast cancer. In Sprague-Dawley rats, a single dose of DMBA can induce mammary tumors at a significantly higher frequency than other PAHs .
  • Dose-Response Relationship : Research indicates that tumor initiation is dose-dependent. For example, lower doses may yield fewer tumors compared to higher doses .

Immune System Impact

  • Immunosuppression : Exposure to DMBA has been linked to alterations in immune responses, particularly affecting B cell populations in bone marrow. This immunotoxicity is mediated by interactions with stromal cells that express aryl hydrocarbon receptors (AhR) and cytochrome P450 enzymes .

Case Studies

Several pivotal studies have been conducted to elucidate the biological activity of DMBA:

  • Tumor Initiation Studies :
    • In SENCAR mice, DMBA was shown to initiate skin tumors effectively. Variants like 4-fluoro-DMBA exhibited reduced tumor-initiating activity compared to DMBA itself .
    • A comparative study demonstrated that derivatives such as 1,2,3,4-tetrahydro-DMBA had substantial tumor-initiating activity, highlighting the importance of specific structural modifications on biological effects .
  • Proteomic Analysis :
    • A proteomics study on rats treated with DMBA revealed significant changes in protein expression associated with carcinogenesis. Notably, differences were observed between control and treatment groups in protein bands analyzed via gel electrophoresis .
  • Neuroendocrine Disruption :
    • Research indicated that DMBA disrupts neuroendocrine axes, affecting melatonin secretion and potentially influencing tumor promotion mechanisms .

Summary Table of Biological Activities

Activity TypeDescriptionKey Findings
TumorigenesisInduction of tumors in mammary tissueHigher frequency in treated rats
Immune System ImpactAltered B cell populations and immune responseImmunosuppression observed in bone marrow
ApoptosisActivation of apoptotic pathways in B cellsCaspase signaling involved
Neuroendocrine DisruptionChanges in melatonin secretion and hormonal regulationLong-term effects on HPG and HPA axes

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study the carcinogenic effects of 2,3-Dimethylbenz[a]anthracene (DMBA), and how do their histopathological features compare to human tumors?

  • DMBA is widely used to induce mammary carcinogenesis in rodent models. In rats, subcutaneous or intraperitoneal administration leads to ductal carcinomas with histological similarities to human invasive ductal carcinomas, including stromal invasion and desmoplastic reactions . Comparative studies emphasize the importance of dose optimization (e.g., 1 mg/kg/day in mice) and post-exposure recovery periods to assess long-term tumorigenesis . Histopathological validation involves immunohistochemical staining for markers like γH2AX (DNA damage) and TRP53 (apoptosis regulation) to align rodent models with human breast cancer subtypes .

Q. What are the standard protocols for safe handling and containment of DMBA in laboratory settings?

  • DMBA requires stringent controls due to its genotoxicity and carcinogenicity. Recommended practices include:

  • Engineering controls : Use of Class I, Type B biological safety hoods for preparation and handling to minimize airborne exposure .
  • Personal protective equipment (PPE) : Lab coats, nitrile gloves, and NIOSH-approved respirators with HEPA filters during high-risk procedures .
  • Decontamination : Wet methods or HEPA-filtered vacuums for cleanup to avoid aerosolization; dry sweeping is prohibited .
  • Monitoring : Regular air sampling to ensure concentrations remain below OSHA’s permissible exposure limits (PELs) .

Q. How is DMBA metabolized in biological systems, and what are its key reactive intermediates?

  • DMBA undergoes cytochrome P450-mediated metabolism, primarily forming dihydrodiol epoxides (e.g., DMBA-3,4-diol-1,2-epoxide), which bind to DNA to form adducts, initiating mutagenesis . Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC) with flame ionization detection are used to quantify metabolites like 3-Hydroxybenzo[a]anthracene in urine or serum, providing biomarkers for exposure assessment .

Advanced Research Questions

Q. How does obesity modulate DMBA-induced ovotoxicity and follicular dynamics in preclinical models?

  • In obese murine models (e.g., KK.Cg -Ay/J mice), DMBA exposure exacerbates primordial follicle depletion compared to lean counterparts, likely due to accelerated follicular activation and oxidative stress. Key findings include:

  • Follicle loss : Obese mice show 40% greater primordial follicle reduction post-DMBA exposure versus lean mice .
  • Oxidative damage : Elevated superoxide dismutase (SOD) in corpora lutea and reduced TRP53 in antral follicles suggest impaired DNA repair mechanisms .
  • Methodological considerations : Pair-fed controls and longitudinal monitoring of estrous cycles are critical to isolate metabolic vs. toxic effects .

Q. What molecular mechanisms underlie the tissue-specific carcinogenicity of DMBA, and how can contradictory data on tumor susceptibility be resolved?

  • DMBA’s organotropism (e.g., mammary vs. hepatic tumors) is influenced by:

  • CYP1B1 expression : Higher in mammary epithelium, promoting localized metabolic activation .
  • DNA repair efficiency : Variability in nucleotide excision repair (NER) pathways across tissues, measured via comet assays or γH2AX foci quantification .
    • Contradictions in tumor incidence (e.g., spleen vs. liver) may arise from strain-specific differences in immune surveillance or epigenetic regulation. Integrated omics approaches (e.g., RNA-seq and methylome profiling) are recommended to resolve such discrepancies .

Q. Can aryl hydrocarbon receptor (AHR) antagonists mitigate DMBA-induced toxicity, and what experimental evidence supports their efficacy?

  • Preclinical studies demonstrate that AHR antagonists like CB7993113 block DMBA bioactivation by competing for AHR binding sites. Key results include:

  • In vitro : 50% reduction in DMBA-DNA adducts in MCF-7 cells treated with 10 µM CB7993113 .
  • In vivo : AHR inhibition reduces bone marrow ablation by 70% in DMBA-exposed mice, validated via flow cytometry and histopathology .
  • Methodology : Competitive binding assays (e.g., fluorescence polarization) and pharmacokinetic profiling (e.g., tissue distribution via LC-MS/MS) are critical for translational validation .

Methodological and Analytical Considerations

Q. What advanced analytical techniques are recommended for quantifying DMBA and its derivatives in environmental or biological samples?

  • GC-MS/LC-MS : For low-concentration detection (LOQ: 0.1 ng/mL in serum), using isotopic internal standards (e.g., deuterated DMBA) .
  • Two-dimensional gas chromatography (GC×GC) : Enhances resolution of hydroxylated PAHs in complex matrices like marine sediments .
  • Immunofluorescence : Spatial mapping of DMBA adducts in tissues using antibodies against DMBA-DNA complexes .

Q. How can researchers address variability in DMBA-induced tumorigenesis across experimental cohorts?

  • Stratification : Group animals by metabolic phenotype (e.g., obese vs. lean) or genetic background .
  • Dose-response modeling : Use Hill equation or benchmark dose (BMD) analysis to quantify inter-individual differences in susceptibility .
  • Multi-omics integration : Correlate transcriptomic data (e.g., RNA-seq) with histopathology to identify biomarkers of high-risk subgroups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.